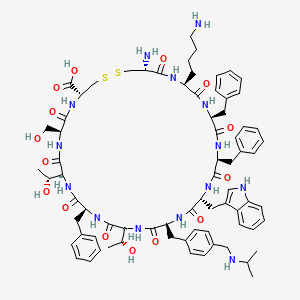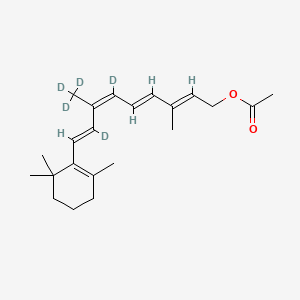
Carphenazine-d4 (dimaleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carphenazine-d4 (dimaleate) is a deuterated form of Carphenazine dimaleate. Carphenazine is an antipsychotic drug used primarily in the treatment of chronic schizophrenic psychoses. The deuterated form, Carphenazine-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carphenazine-d4 (dimaleate) involves the incorporation of deuterium atoms into the Carphenazine molecule. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of Carphenazine-d4 (dimaleate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Carphenazine-d4 (dimaleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of Carphenazine-d4 (dimaleate) .
Scientific Research Applications
Carphenazine-d4 (dimaleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Carphenazine.
Biology: Employed in biological studies to investigate the metabolic fate and biological activity of Carphenazine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carphenazine.
Industry: Applied in the development of new antipsychotic drugs and in quality control processes
Mechanism of Action
Carphenazine-d4 (dimaleate) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Similar Compounds
Carphenazine: The non-deuterated form of Carphenazine-d4 (dimaleate).
Prochlorperazine: Another phenothiazine antipsychotic with similar pharmacological properties.
Chlorpromazine: A widely used phenothiazine antipsychotic with a similar mechanism of action
Uniqueness
Carphenazine-d4 (dimaleate) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C32H39N3O10S |
|---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C24H31N3O2S.2C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;2*5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i16D2,17D2;; |
InChI Key |
TVPJGGZLZLUPOB-AIKYLZHTSA-N |
Isomeric SMILES |
[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)CC)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
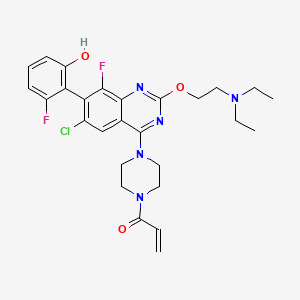
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

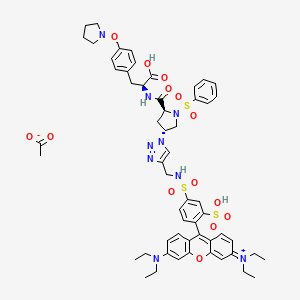


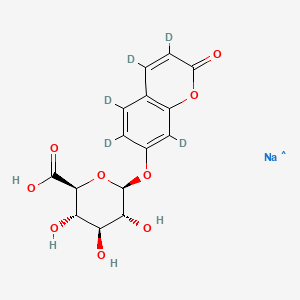

![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
